molecular formula C12H11FN2O2S B3597889 methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate

methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate

Cat. No.: B3597889
M. Wt: 266.29 g/mol
InChI Key: NFMKREPJGLMOTR-UHFFFAOYSA-N
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Description

Methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate is a synthetic organic compound characterized by its unique thiazole ring structure, which is substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-fluoroacetophenone can react with thiourea in the presence of a base such as sodium ethoxide to form the thiazole ring.

  • Introduction of the Carbamate Group: : The thiazole derivative is then reacted with methyl chloroformate in the presence of a base like triethylamine to introduce the carbamate group. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The fluorophenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (e.g., Br2 in FeBr3).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a bromine atom instead of fluorine.

    Methyl [4-(4-methylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more attractive candidate for various applications compared to its analogs.

Properties

IUPAC Name

methyl N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-7-10(8-3-5-9(13)6-4-8)14-11(18-7)15-12(16)17-2/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMKREPJGLMOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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